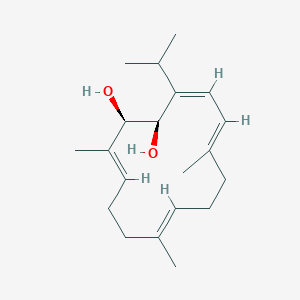

Sarcophytol B

描述

Contextualizing Marine-Derived Bioactive Compounds in Chemical Biology

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. mdpi.com Marine organisms, having evolved in diverse and often extreme conditions, have developed unique biochemical pathways to produce a wide array of secondary metabolites. mdpi.comijmspr.in These marine natural products (MNPs) exhibit remarkable structural diversity and potent biological activities, making them a focal point in the field of chemical biology. mdpi.comnih.gov Unlike their terrestrial counterparts, marine-derived compounds often feature novel chemical scaffolds and functionalities, including halogenation, which can lead to unique biological properties. mdpi.com

The study of these bioactive compounds is crucial for understanding fundamental biological processes and for the discovery of new therapeutic agents. ijmspr.innih.gov Chemical biology utilizes these small molecules as probes to investigate and modulate the function of proteins and other cellular targets. This approach has led to significant advancements in our understanding of disease pathways and has provided leads for the development of new drugs. nih.govfrontiersin.org The exploration of marine ecosystems continues to yield a plethora of compounds with potential applications in medicine, including anticancer, anti-inflammatory, antibacterial, and neuroprotective agents. mdpi.comnih.govmdpi.com

Overview of the Genus Sarcophyton as a Prolific Source of Secondary Metabolites

The genus Sarcophyton, a type of soft coral belonging to the family Alcyoniidae, is widely distributed in the shallow waters of the Indo-Pacific region and the Red Sea. mdpi.comresearchgate.net Commonly known as toadstool or leather corals, these organisms are recognized as a particularly rich source of bioactive secondary metabolites. mdpi.combiointerfaceresearch.com Lacking physical defense mechanisms such as skeletons, soft corals like Sarcophyton rely on chemical defenses to deter predators and prevent fouling. mdpi.com This has driven the evolution of a diverse arsenal (B13267) of chemical compounds.

To date, approximately 50 species of Sarcophyton have been identified, and chemical investigations have revealed a wealth of natural products. researchgate.netmdpi.comnih.gov The most abundant and characteristic secondary metabolites isolated from this genus are terpenoids, especially cembranoid diterpenes. mdpi.combiointerfaceresearch.comresearchgate.net In addition to diterpenes, Sarcophyton species also produce a variety of other compounds, including sesquiterpenes, steroids, ceramides, and fatty acids. mdpi.combiointerfaceresearch.com The symbiotic relationship between Sarcophyton and various marine fungi also contributes to the chemical diversity, with these associated fungi producing their own unique and bioactive secondary metabolites. mdpi.comnih.gov A review covering nearly two decades of research identified 481 metabolites from this genus, including 323 diterpenes and 39 biscembranoids. mdpi.com

Significance of Cembranoid Diterpenes in Biomedical Research and Natural Product Chemistry

Cembranoid diterpenes, often referred to as cembranoids, are a large and structurally diverse class of natural products characterized by a 14-membered carbocyclic ring. researchgate.netresearchgate.net These compounds are biosynthesized from geranylgeranyl diphosphate (B83284) (GGPP) and are particularly abundant in both marine organisms, such as soft corals, and terrestrial plants, like those of the Pinus and Nicotiana genera. researchgate.netnih.gov The cembrane (B156948) skeleton can be extensively modified through oxidation, cyclization, and other enzymatic transformations, leading to a wide array of derivatives with diverse functional groups. researchgate.net

The structural complexity and varied functionalities of cembranoid diterpenes have made them a subject of intense interest in biomedical research and natural product chemistry. researchgate.nettandfonline.com Many cembranoids exhibit a broad spectrum of potent biological activities, including anti-inflammatory, cytotoxic, anticancer, neuroprotective, and antimicrobial properties. researchgate.netresearchgate.netnih.gov For instance, compounds from this class have been shown to inhibit tumor promotion and modulate key signaling pathways involved in cancer and inflammation. nih.govnih.govnih.gov The significant bioactivities of cembranoids have positioned them as important lead compounds in the quest for new drugs. researchgate.netmdpi.com

Research Scope and Objectives Pertaining to Sarcophytol B within the Broader Field of Marine Chemical Ecology and Drug Discovery

This compound is a cembrane-type diterpene that has been isolated from the soft coral Sarcophyton glaucum. ebiohippo.comnih.gov Research on this compound is situated at the intersection of marine chemical ecology and drug discovery. From a chemical ecology perspective, understanding the role of this compound in the marine environment is a key objective. It is hypothesized that, like other cembranoids, it serves as a chemical defense mechanism for the soft coral against predation and other environmental pressures. researchgate.netresearchgate.net

In the context of drug discovery, the primary objective is to elucidate the pharmacological properties of this compound and its potential as a therapeutic agent. Studies have already demonstrated its ability to inhibit tumor promotion in mouse skin carcinogenesis models. nih.govacs.org Further research aims to explore its mechanism of action and to evaluate its efficacy against a broader range of diseases. For example, some cembranoids have shown antibacterial activity, and this compound has been noted in the context of activity against Vibrio species. jrmds.in The investigation of this compound and related compounds contributes to the growing library of marine natural products with therapeutic potential, highlighting the importance of marine biodiversity in the search for new medicines. ijmspr.innaturalproducts.net

Structure

3D Structure

属性

分子式 |

C20H32O2 |

|---|---|

分子量 |

304.5 g/mol |

IUPAC 名称 |

(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol |

InChI |

InChI=1S/C20H32O2/c1-14(2)18-13-12-16(4)9-6-8-15(3)10-7-11-17(5)19(21)20(18)22/h8,11-14,19-22H,6-7,9-10H2,1-5H3/b15-8+,16-12+,17-11+,18-13-/t19-,20-/m1/s1 |

InChI 键 |

LBNWKNLAXODPTN-WMDYEEBDSA-N |

手性 SMILES |

C/C/1=C\CC/C(=C/C=C(\[C@H]([C@@H](/C(=C/CC1)/C)O)O)/C(C)C)/C |

规范 SMILES |

CC1=CCCC(=CC=C(C(C(C(=CCC1)C)O)O)C(C)C)C |

同义词 |

sarcophytol B |

产品来源 |

United States |

Isolation and Elucidation Methodologies of Sarcophytol B

Natural Occurrence and Collection Strategies for Source Organisms

The quest for Sarcophytol B begins in the underwater world, where specific marine organisms serve as its natural factories.

Identification of Soft Coral Species as Biological Sources

This compound has been primarily isolated from soft corals of the genus Sarcophyton. Several species within this genus have been identified as biological sources of this compound. These include Sarcophyton glaucum, a species from which this compound was first isolated. ebiohippo.comnih.gov Subsequent research has also identified its presence in other species such as Sarcophyton infundibuliforme and Sarcophyton elegans. nih.govmdpi.comdntb.gov.ua The identification of these source organisms is a critical first step, guiding researchers to the specific marine environments where this valuable compound can be found.

Geographical Distribution and Chemotype Variability of Source Organisms

The soft corals that produce this compound are predominantly found in the shallow waters of the Indo-Pacific region and the Red Sea. nih.gov However, the presence and concentration of this compound can vary significantly depending on the geographical location and even between individual coral colonies. researchgate.net This variability is attributed to what is known as chemotypes, where different populations of the same species produce a distinct profile of chemical compounds. semanticscholar.orgplos.org For instance, studies on Sarcophyton glaucum in Okinawa, Japan, have revealed the existence of different chemotypes, indicating that the production of this compound is not uniform across all individuals of the species. plos.orgresearchgate.net This chemotype variability underscores the importance of careful sample selection and analysis in the search for this compound. Research conducted at Volcano Island in Indonesia also identified this compound as part of the chemotype in the local Sarcophyton population. semanticscholar.orgkkp.go.id

Extraction and Chromatographic Purification Techniques for Isolation

Once the source organisms are collected, a multi-step process is employed to extract and purify this compound. The collected soft coral specimens are typically frozen to preserve their chemical integrity. semanticscholar.orgmdpi.com The initial step involves homogenizing the coral tissue and extracting it with a solvent, commonly ethanol (B145695) or methanol. semanticscholar.orgsemanticscholar.org This crude extract contains a complex mixture of various compounds.

To isolate this compound from this mixture, researchers utilize various chromatographic techniques. mdpi.com These methods separate compounds based on their physical and chemical properties. A common approach involves partitioning the crude extract between different solvents, such as ethyl acetate (B1210297), to achieve a preliminary separation. nih.govsemanticscholar.org Further purification is then carried out using techniques like column chromatography on silica (B1680970) gel or Sephadex, and often high-performance liquid chromatography (HPLC) is used for the final purification steps to obtain pure this compound. researchgate.netsemanticscholar.org

Advanced Spectroscopic and Analytical Approaches for Structure Determination

With a pure sample of this compound in hand, the next critical phase is to determine its exact molecular structure. This is achieved through a combination of advanced spectroscopic and analytical techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. mdpi.comkkp.go.idresearchgate.netnih.govnih.govsemanticscholar.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the different types of hydrogen and carbon atoms present in the molecule and their chemical environments. researchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. semanticscholar.org COSY spectra reveal which protons are coupled to each other, helping to piece together fragments of the molecule. HSQC and HMBC experiments correlate proton signals with carbon signals, providing a detailed map of the carbon skeleton and how different parts of the molecule are connected. semanticscholar.org Through careful analysis of these NMR data, scientists can deduce the intricate three-dimensional arrangement of atoms that defines the structure of this compound. mdpi.complos.orgkkp.go.idresearchgate.netnih.govnih.gov

Utilization of High-Resolution Mass Spectrometry Techniques for Molecular Formula Validation

To complement the structural information obtained from NMR, high-resolution mass spectrometry (HRMS) is employed to determine the precise molecular formula of this compound. mdpi.comkkp.go.idresearchgate.netnih.govnih.govresearch-solution.com HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. libretexts.org By obtaining a highly accurate mass measurement for the this compound molecule, researchers can confidently determine its molecular formula, which for this compound is C₂₀H₃₂O₂. ebiohippo.comsemanticscholar.org This information is vital for confirming the identity of the compound and validating the structure proposed based on NMR data.

X-ray Crystallography for Unambiguous Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.netlibretexts.org This technique provides precise three-dimensional coordinates of atoms within a crystal lattice, revealing the molecule's complete stereochemistry without the need for reference compounds or theoretical calculations.

In the study of cembrane (B156948) diterpenoids, X-ray diffraction has been instrumental. For instance, the structure of sarcophine (B1681461), a related cembranoid from the soft coral Sarcophyton glaucum, was determined by single-crystal X-ray analysis, which established it as a novel epoxy cembranolide. researchgate.net Similarly, the relative configurations of newly discovered peroxide diterpenes from S. glaucum were confirmed by X-ray diffraction. researchgate.net In another study, the structure of a cembranoid isolated from Sarcophyton trocheliophorum was unambiguously confirmed by X-ray crystallography using Cu Kα radiation. acs.org

While direct single-crystal X-ray diffraction data for this compound itself is not as commonly cited as for some of its analogues, the absolute configurations of many co-isolated and structurally similar cembranoids have been definitively established through this method. researchgate.netresearchgate.netbvsalud.org These well-defined structures then serve as reliable benchmarks. The absolute stereochemistry of this compound is often confirmed by chemical correlation or comparison of spectroscopic data with these crystallographically-defined analogues, a common and valid practice in the structural elucidation of natural products. researchgate.net

Employment of Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemical Elucidation

For conformationally flexible molecules like this compound, which may be difficult to crystallize, chiroptical methods are indispensable tools for stereochemical elucidation. nih.govresearchgate.net Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-empirical techniques that provide information about the absolute configuration of chiral compounds in solution. nih.govpace.edu

The process typically involves comparing the experimental ECD spectrum of the natural product with theoretical spectra calculated for possible stereoisomers. This is achieved through time-dependent density functional theory (TDDFT), a quantum mechanical approach. researchgate.netmdpi.com The steps generally include:

Conformational Search: Identifying all low-energy conformers of the molecule. mdpi.com

Spectrum Calculation: Calculating the ECD spectrum for each significant conformer. mdpi.com

Boltzmann Averaging: Averaging the calculated spectra based on the relative population of each conformer to generate a final theoretical spectrum. mdpi.com

A match between the experimental ECD curve and the calculated spectrum for a specific enantiomer allows for the confident assignment of its absolute configuration. mdpi.com This TDDFT-ECD approach has been successfully applied to determine the absolute configurations of numerous cembranoids, including those isolated from Sinularia polydactyla and Sarcophyton ehrenbergi. mdpi.comrsc.org The reliability of this method has been demonstrated repeatedly in the stereochemical studies of flexible macrocycles like cembrane diterpenes. researchgate.netresearchgate.net For this compound and its isomers, these chiroptical techniques are crucial for confirming the stereochemistry, especially at chiral centers within its flexible 14-membered ring.

Comparative Structural Analysis of this compound with Isomeric and Analogous Cembrane Diterpenoids

This compound belongs to the extensive family of cembrane diterpenoids, which are characterized by a 14-membered carbocyclic skeleton. nih.govnih.gov Its structure and properties are best understood when compared with its isomers and other closely related analogues isolated from marine soft corals of the genus Sarcophyton. researchgate.netnih.gov This comparative analysis highlights the subtle yet significant structural diversity within this class of compounds.

Key structural analogues of this compound include Sarcophytol A, Sarcophytolide B, Sarcophine, and Sarcophytol L. The primary differences among these compounds lie in the degree and position of oxidation (e.g., hydroxyl groups, epoxides), the geometry of double bonds, and the stereochemistry of chiral centers. acs.orgnih.govjst.go.jp

For example, Sarcophytol A and this compound are closely related cembranoids that differ in their hydroxylation patterns. researchgate.netnih.gov Sarcophytolide B, isolated from Sarcophyton elegans, is a more complex analogue featuring different functional groups. nih.gov Sarcophine is a well-known furanocembrane diterpene that contains a lactone ring, a feature absent in this compound. researchgate.net These structural variations, though seemingly minor, can lead to significant differences in their biological activities.

The table below provides a comparative overview of this compound and selected analogous cembrane diterpenoids.

Table 1: Comparative Structural Features of this compound and Related Cembranoids

| Compound Name | Molecular Formula | Key Structural Features | Source Organism (Example) | Citation(s) |

|---|---|---|---|---|

| This compound | C₂₀H₃₂O₂ | Cembrane skeleton with two hydroxyl groups. | Sarcophyton glaucum | researchgate.netrsc.orgnih.gov |

| Sarcophytol A | C₂₀H₃₂O | Cembrane skeleton with one hydroxyl group. | Sarcophyton glaucum | researchgate.netnih.govnih.gov |

| Sarcophytolide B | C₂₀H₃₂O₂ | Cembrane skeleton with hydroxy and olefinic groups; unique ether bridge. | Sarcophyton elegans | nih.govsemanticscholar.org |

| Sarcophine | C₂₀H₂₈O₃ | Cembrane skeleton with an α,β-unsaturated γ-lactone ring. | Sarcophyton glaucum | researchgate.netresearchgate.netnih.gov |

| Sarcophytol L | C₂₀H₃₂O₂ | Isomeric with this compound, differing in the position of functional groups. | Sarcophyton sp. | nih.gov |

| (1E,3E,7E)-11,12-epoxycembratrien-15-ol | C₂₀H₃₂O₂ | Cembrane skeleton with an epoxide ring and a hydroxyl group. | Sinularia sp. | mdpi.com |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| (1E,3E,7E)-11,12-epoxycembratrien-15-ol |

| Sarcophine |

| Sarcophytol A |

| This compound |

| Sarcophytol L |

Biosynthetic Pathways and Chemical Synthesis Research

Proposed Biogenetic Routes for Sarcophytol B and Related Cembranoids in Sarcophyton Species

The biosynthesis of cembranoids like this compound in soft corals is a complex enzymatic process, starting from a universal precursor and undergoing a series of transformations to yield a diverse array of natural products.

The universally accepted precursor for all diterpenoids, including this compound, is the C20 acyclic isoprenoid, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.netnih.govmdpi.com The biosynthesis of cembranoids is initiated by diterpene synthases, which catalyze the crucial intramolecular cyclization of GGPP. nih.govmdpi.com This key step involves the formation of a bond between carbon 1 and carbon 14 of the GGPP chain, establishing the characteristic 14-membered cembrane (B156948) macrocycle. nih.govresearchgate.netnih.gov

Following the initial ring formation, the basic cembrane skeleton undergoes extensive post-cyclization modifications, which are responsible for the vast structural diversity observed in this class of compounds. nih.govresearchgate.net These transformations are largely driven by cytochrome P450 (CYP450) monooxygenase enzymes. nih.govresearchgate.netoup.com These enzymes catalyze a variety of reactions, including the epoxidation of double bonds and the oxidation of the carbon skeleton to introduce functional groups such as hydroxyls, carbonyls, and carboxyls. nih.govresearchgate.net In some cases, these modifications can lead to the formation of furan (B31954) or lactone rings, further enhancing the structural complexity. nih.govresearchgate.net For instance, research on tobacco cembranoids, which share a common biosynthetic origin, shows that a cembratrien-ol synthase (CBTS) first produces cembratrien-ol (CBT-ol) isomers, which are then hydroxylated by CYP450 enzymes into cembratrien-diols (CBT-diols). oup.com This stepwise enzymatic modification of a common macrocyclic intermediate is believed to be the general route to compounds like this compound.

The biosynthetic journey from the linear GGPP to the final structure of this compound involves several key intermediates. After the initial cyclization of GGPP, a cembranyl cation is formed, which can then be deprotonated in several ways to form different cembranoid scaffolds with varying double bond positions. nih.govacs.org The formation of (+)-cembrene, an early intermediate, is generated from a GGPP substrate with an E-geometry double bond. nih.govmdpi.com

Further enzymatic transformations on these initial macrocycles lead to more complex structures. A plausible biosynthetic pathway suggests that after the formation of the basic cembrane ring, a series of enzymatic reactions, such as oxidation, acetylation, and methylation, generate the array of isolated natural products, including this compound. nih.govacs.org Proposed pathways for related compounds involve the formation of epoxy intermediates and subsequent rearrangements or reactions to form tetrahydrofuran-containing structures. mdpi.com The specific sequence of these enzymatic steps—hydroxylation, epoxidation, and rearrangement—dictates the final structure of the specific cembranoid produced.

Enzymatic Cyclization and Post-Cyclization Modifications from Common Diterpene Precursors (e.g., Geranylgeraniol)

Exploration of Terpene Biosynthetic Gene Clusters in Source Organisms

Recent advances in genomics have enabled the exploration of the genetic basis for cembranoid production in soft corals. mdpi.com Studies have begun to identify terpene biosynthetic gene clusters (BGCs) within the genomes of these organisms. acs.orgnih.govresearchgate.net These BGCs are specific regions of the chromosome that group together the genes responsible for a particular metabolic pathway. researchgate.net

In octocorals, these clusters have been found to contain genes encoding for terpene cyclases (the enzymes that form the initial carbon skeleton from GGPP) and various modifying enzymes like cytochrome P450s and acetyltransferases. researchgate.net The discovery that soft corals, like plants and microbes, organize their defensive metabolite genes into BGCs is a significant finding. researchgate.net This genetic architecture supports the efficient production of complex molecules like this compound. While the specific BGC for this compound has not yet been fully characterized, the identification of cembrene-producing genes in related organisms confirms the genetic basis for their synthesis. researchgate.net There is a recognized need for further investigation into the BGCs of the Sarcophyton genus to fully understand and potentially harness the biosynthesis of these compounds. nih.gov The identification and characterization of these gene clusters offer a promising avenue for sustainable production through metabolic engineering in heterologous hosts like bacteria or yeast, which could overcome the supply limitations from natural collection. mdpi.comresearchgate.net

Total Synthesis Strategies of this compound and its Analogues

The complex macrocyclic structure of this compound and its analogues has made them attractive targets for total synthesis by organic chemists. These efforts not only confirm the proposed structures but also provide routes to produce these molecules and their analogues for further study.

A cornerstone in the synthesis of this compound and its closely related analogue, Sarcophytol A, has been the application of the intramolecular McMurry olefination reaction. researchgate.netresearchgate.netrsc.orgjst.go.jp This powerful reaction utilizes low-valent titanium reagents (typically generated from TiCl₃ or TiCl₄ with a reducing agent) to reductively couple two carbonyl groups within the same molecule to form a carbon-carbon double bond. alfa-chemistry.com In the context of this compound synthesis, chemists have designed long, linear precursors containing an aldehyde and a ketone at opposite ends. researchgate.netresearchgate.net The McMurry coupling then efficiently closes this precursor into the 14-membered cembrane ring, simultaneously forming one of the key double bonds in the target molecule. researchgate.netrsc.org This strategy has been successfully applied in several total syntheses, starting from acyclic building blocks such as trans,trans-farnesol or geraniol. researchgate.netjst.go.jpresearchgate.net

| Key Reaction | Description | Application in Cembranoid Synthesis | Reference(s) |

| Intramolecular McMurry Olefination | Reductive coupling of two carbonyl groups (aldehydes/ketones) using low-valent titanium to form an alkene. | Formation of the 14-membered macrocyclic ring from a linear precursor. | researchgate.net, researchgate.net, rsc.org, jst.go.jp |

| Horner-Emmons Reaction | Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. | Used for the stereoselective construction of double bonds in the acyclic precursor chain. | jst.go.jp |

| nih.govresearchgate.net-Wittig Rearrangement | A stereospecific rearrangement of an allylic ether to a homoallylic alcohol. | Employed to set key stereocenters with high enantioselectivity in the synthesis of Sarcophytol A. | jst.go.jp |

| Ketal Claisen Rearrangement | A variation of the Claisen rearrangement used for stereoselective synthesis of trisubstituted double bonds. | Applied in an improved, large-scale synthesis of a Sarcophytol A precursor. | jst.go.jp |

Achieving the correct three-dimensional arrangement (stereochemistry) of atoms is a critical challenge in the synthesis of natural products like this compound. While several syntheses have produced racemic (±)-Sarcophytol B (an equal mixture of the natural molecule and its mirror image), significant progress has been made in stereoselective synthesis for this class of compounds. researchgate.netresearchgate.netrsc.org

Enantioselective syntheses of related cembranoids often rely on one of two main strategies:

Chiral Pool Synthesis: This approach begins with a readily available, inexpensive molecule that already possesses some of the required stereocenters. For example, the enantioselective total synthesis of a related neocembrene (B1238059) derivative was achieved by starting with (S)-(+)-carvone, a natural product, to establish the initial stereochemistry that was carried through the entire synthesis. researchgate.net

Asymmetric Reactions: This strategy involves using chiral catalysts or reagents to introduce new stereocenters with a preference for one enantiomer over the other. For the synthesis of Sarcophytol A, key stereocenters were established using an enantioselective reduction of a macrocyclic ketone and a highly stereospecific nih.govresearchgate.net-Wittig rearrangement that exhibited near-perfect transfer of chirality. jst.go.jp Similarly, asymmetric reductions using Noyori-type catalysts have been used to create chiral alcohol intermediates for the synthesis of other complex macrocycles. nih.gov

These stereoselective approaches are crucial for producing a single, defined enantiomer of this compound, which is essential for accurately studying its biological activity.

Key Synthetic Methodologies Employed (e.g., Intramolecular McMurry Olefination)

Semisynthesis and Derivatization Approaches for the Development of Novel Analogues

The exploration of this compound's therapeutic potential is intrinsically linked to the generation of novel analogues through semisynthesis and derivatization. While direct and extensive derivatization studies on this compound are not widely documented, research into the chemical modification of structurally related cembranoids, particularly sarcophine (B1681461), provides significant insights into potential strategies for creating new bioactive compounds. Sarcophine is a readily available and stable crystalline cembranolide, making it an ideal starting material for developing derivatives with enhanced chemopreventive and antiproliferative activities. nih.govsemanticscholar.orgresearchgate.net

One notable, naturally occurring derivative of this compound is 14-O-acetylthis compound, which has been isolated from the soft coral Klyxum flaccidum. mdpi.com The presence of this acetylated form in nature suggests that esterification at the C-14 hydroxyl group is a viable strategy for modification.

Semisynthetic efforts have largely focused on the more abundant sarcophine. nih.gov These studies often involve modifications such as oxidation, halogenation, and rearrangement of the molecular scaffold. For instance, the oxidation of sarcophine and its lactone ring-opened analogue using selenium dioxide has yielded a series of new hydroxylated derivatives. nih.gov In vitro assays revealed that several of these new compounds exhibited higher inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation than the well-known chemopreventive agent sarcophytol A. nih.gov

Further derivatization of sarcophine has been achieved through oxymercuration-demercuration and halogenation reactions. The reaction of sarcophine with mercury(II) acetate (B1210297) followed by sodium borohydride (B1222165) reduction afforded four new rearranged and hydroxylated products. nih.gov Bromination with N-bromosuccinimide (NBS) resulted in two new brominated and rearranged derivatives, while reaction with iodine produced the known compounds iso-sarcophinone and (+)-sarcophytoxin B. nih.gov The antiproliferative activities of these novel derivatives have been evaluated, demonstrating that chemical modification can lead to compounds with significant biological effects. nih.gov

The following tables summarize the findings from these derivatization studies, showcasing the structural modifications and the resulting biological activities of the novel analogues.

Table 1: Semisynthetic Derivatives of Sarcophine via Oxidation

| Starting Material | Reagent | Resulting Derivative(s) | Key Findings | Reference |

| Sarcophine | Selenium dioxide | Hydroxylated derivatives | Higher in vitro EBV-EA activation inhibition than sarcophytol A | nih.gov |

| Sarcophine lactone ring-opened analogue | Selenium dioxide | Hydroxylated derivatives | Higher in vitro EBV-EA activation inhibition than sarcophytol A | nih.gov |

Table 2: Semisynthetic Derivatives of Sarcophine via Oxymercuration-Demercuration and Halogenation

| Starting Material | Reagent(s) | Resulting Derivative(s) | Biological Activity | Reference |

| Sarcophine | 1. Hg(OAc)₂ 2. NaBH₄ | Four rearranged and hydroxylated products | Antiproliferative activity reported | nih.gov |

| Sarcophine | N-Bromosuccinimide (NBS) | Two brominated and rearranged products | Antiproliferative activity reported | nih.gov |

| Sarcophine | Iodine | Iso-sarcophinone, (+)-Sarcophytoxin B | Known compounds | nih.gov |

These studies on sarcophine highlight the potential of semisynthetic modifications to generate a diverse library of cembranoid analogues. The strategies employed, such as targeting specific functional groups for oxidation or halogenation, could theoretically be applied to this compound to explore its structure-activity relationships and develop novel, potent therapeutic agents. The discovery of naturally occurring derivatives like 14-O-acetylthis compound further supports the rationale for focusing on the modification of hydroxyl groups to enhance bioactivity. mdpi.com

Biological Activities and Mechanisms of Action Research in Vitro and Pre Clinical in Vivo Models

Research on Anticancer and Antitumor-Promoting Activities

Sarcophytol B and its related compounds have been the subject of numerous studies to evaluate their potential as anticancer and chemopreventive agents. Research has spanned from initial cytotoxicity screenings in various cancer cell lines to mechanistic studies and in vivo animal models.

The cytotoxic potential of this compound and structurally similar cembranoids has been evaluated against a panel of human cancer cell lines. While data specifically for this compound is limited, studies on closely related compounds from Sarcophyton extracts provide valuable insights into its potential activity spectrum.

Ovarian Cancer (A2780): Research on cembranoids from Sarcophyton elegans has shown potent activity. For instance, sarcophyolide B, a new cembranoid, exhibited significant inhibition against the A2780 human ovarian tumor cell line with an IC₅₀ value of 2.92 μM. mdpi.comsemanticscholar.org This was more potent than the positive control, Taxol, which had an IC₅₀ of 14.45 μM in the same study. semanticscholar.org However, other studies have reported that some cembranoids were inactive against A2780 cells, suggesting that specific structural features are crucial for activity. mdpi.com Another related compound, sarcophine (B1681461), demonstrated cytotoxicity against A2780 cells with an IC₅₀ greater than 10 µg/mL. researchgate.net

Breast Cancer (MCF-7): The MCF-7 human breast cancer cell line has been frequently used to test extracts and compounds from Sarcophyton species. researchgate.net A study on cembranoids from an Indonesian soft coral of the genus Sarcophyton demonstrated that all isolated compounds, including the closely related sarcophytol A, inhibited the growth of MCF-7 cells, with IG₅₀ values lower than 30 mg/L. researchgate.net Specifically, sarcophytol A showed an IG₅₀ of 20.041 ppm. scienceopen.com

Colorectal Cancer (HCT-116): Cembranoids have shown notable activity against colorectal cancer cells. A derivative isolated from Sarcophyton glaucum, 7β-acetoxy-8α-hydroxydeepoxysarcophine, was found to be cytotoxic against HCT-116 cells, recording an IC₅₀ value of 2.3 ± 1.5 μg/mL. nih.govresearchgate.net Sarcophytol A has also been reported to be active against HCT-116 cells with an IC₅₀ of 13.2 µM. igi-global.com

Lung Cancer (A549): The activity of cembranoids against the A549 human lung cancer cell line appears variable. An ethyl acetate (B1210297) extract of Sarcophyton elegans exhibited weak inhibition against A549 cells, with an IC₅₀ of 23.7 μg/mL. mdpi.comsemanticscholar.org In contrast, other related compounds, such as lobophytosterol, have shown more potent cytotoxicity with an IC₅₀ value of 4.5 ± 0.5 μM. nih.gov

Liver Cancer (HepG2): Liver cancer cells have also been a target for these marine compounds. 7β-acetoxy-8α-hydroxydeepoxysarcophine displayed cytotoxicity against HepG2 cells with an IC₅₀ of 3.6 ± 1.0 μg/mL. nih.gov Other studies have confirmed that various cembranoids exhibit potent to moderate cytotoxicity against the HepG2 cell line. researchgate.netresearchgate.net

Table 1: Cytotoxicity of this compound-related Cembranoids in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Reported IC₅₀/IG₅₀ | Source Index |

|---|---|---|---|---|

| Sarcophyolide B | A2780 | Ovarian | 2.92 µM | mdpi.comsemanticscholar.org |

| Sarcophytol A | MCF-7 | Breast | 20.041 ppm | scienceopen.com |

| 7β-acetoxy-8α-hydroxydeepoxysarcophine | HCT-116 | Colorectal | 2.3 ± 1.5 µg/mL | nih.govresearchgate.net |

| Sarcophytol A | HCT-116 | Colorectal | 13.2 µM | igi-global.com |

| Lobophytosterol | A549 | Lung | 4.5 ± 0.5 µM | nih.gov |

| 7β-acetoxy-8α-hydroxydeepoxysarcophine | HepG2 | Liver | 3.6 ± 1.0 µg/mL | nih.gov |

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key mechanism for inducing apoptosis is through the activation of a family of proteases called caspases. wikipedia.org This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell. wikipedia.orgbiolegend.com

Many chemotherapeutic agents exert their effects by triggering apoptosis. nih.gov While this compound is recognized for its antitumor activities, direct research detailing its specific role in activating caspase cascades is not extensively documented in the available literature. However, studies on related compounds suggest this is a likely mechanism. For example, proteasome inhibitors, a class to which this compound may belong, are known to induce apoptosis through caspase-8 and caspase-3 activation. nih.gov Furthermore, a silybin (B1146174) derivative was shown to increase caspase-3 activity in HepG2 cells, demonstrating that natural products can indeed function via this pathway. biorxiv.org Given the established cytotoxic effects of cembranoids, investigation into their ability to modulate specific initiator and executioner caspases represents an important area for future research.

The ubiquitin-proteasome pathway is a major system for protein degradation in eukaryotic cells and is crucial for maintaining cellular homeostasis. dntb.gov.ua Cancer cells, with their high rates of proliferation and protein production, are particularly dependent on this system, making the proteasome an attractive target for anticancer therapy. nih.govdntb.gov.ua Proteasome inhibitors block the degradation of proteins, including those that promote apoptosis, leading to an accumulation of misfolded proteins, cellular stress, and ultimately, cell death. nih.govacs.org

Evidence suggests that cembranoids may function as proteasome inhibitors. A high-content screening assay designed to find novel proteasome inhibitors identified several cembrane-based compounds from soft corals. dntb.gov.ua Specifically, sarcophine and sarcophytonin A, which are structurally related to this compound, were found to modulate the accumulation of ubiquitinated proteins, indicating a potential targeting of the proteasome complex. dntb.gov.ua This mechanism provides a plausible explanation for the observed cytotoxic and pro-apoptotic effects of this class of marine natural products.

Beyond in vitro cytotoxicity, the ability of this compound to inhibit tumor development in vivo has been demonstrated in preclinical animal models. Specifically, its effect has been studied in a two-stage mouse skin carcinogenesis model. mdpi.com In these experiments, a tumor initiator (e.g., 7,12-dimethylbenz[a]anthracene, DMBA) is applied, followed by repeated applications of a tumor promoter (e.g., teleocidin).

Topical application of this compound alongside the tumor promoter was shown to significantly inhibit tumor promotion. mdpi.com The observed effects included a delay in the onset of tumor formation, a reduction in the percentage of tumor-bearing mice, and a decrease in the average number of tumors per mouse when compared to the control group that received only the initiator and promoter. mdpi.com For instance, in one study, the average number of tumors per mouse in the control group was 2.1, while in groups treated with a related compound, sarcophytol A, it was as low as 0.1 to 0.3. mdpi.com These findings highlight the potential of this compound as a chemopreventive agent that can interfere with the promotion stage of carcinogenesis.

While the anti-tumor promoting effects of this compound have been studied in topical applications on mouse skin, detailed investigations into its systemic impact, such as comprehensive analyses of organ histology following administration, were not prominently featured in the reviewed scientific literature. Such studies are critical for understanding the broader physiological effects and potential safety profile of a compound in a whole-organism context.

Research on Antimicrobial Activities

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Bacteria

This compound and other cembranoids from Sarcophyton have been investigated for their antibacterial properties against a range of pathogenic bacteria. mdpi.com Research has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Specifically, antibacterial evaluations have demonstrated that certain cembranoids possess strong inhibitory effects against Staphylococcus aureus and Bacillus subtilis. mdpi.com Other studies have reported moderate activity against a broader spectrum, including Pseudomonas aeruginosa, Micrococcus luteus, Xanthomonas vesicatoria, and Agrobacterium tumefaciens. mdpi.comserbiosoc.org.rsnih.gov The minimum inhibitory concentration (MIC) values for some of these compounds have been determined to be in the range of 8 to 32 μg/mL. mdpi.com

Table 1: Antibacterial Activity of Cembranoids from Sarcophyton Species

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong to Moderate | mdpi.com |

| Bacillus subtilis | Strong | mdpi.com |

| Pseudomonas aeruginosa | Moderate | mdpi.com |

| Micrococcus luteus | Moderate | aloki.hu |

| Xanthomonas vesicatoria | Moderate | mdpi.com |

| Agrobacterium tumefaciens | Moderate | mdpi.com |

| Pseudomonas lachrymans | Moderate | mdpi.com |

Antifungal (e.g., Candida albicans) and Antiviral Investigations

The antimicrobial research on compounds from Sarcophyton extends to their potential against fungi and viruses. nih.gov Moderate antifungal activity has been observed against Candida albicans, a common opportunistic fungal pathogen. mdpi.commdpi.comnih.gov Some cembranoids have shown inhibition zones of 8-12 mm against this fungus. mdpi.com

Investigations into the antiviral properties of this compound and related compounds are also an area of interest, although less documented in the provided search results. nih.gov The broad range of bioactivities exhibited by cembranoids suggests that further exploration into their antiviral potential is warranted.

Research on Neuroprotective Effects

Neurodegenerative diseases represent a significant health challenge, and natural products are being explored for their neuroprotective potential. nih.gov Compounds from Sarcophyton species have been reported to possess neuroprotective activities. nih.govresearchgate.net The mechanisms underlying these effects are often attributed to their antioxidant and anti-inflammatory properties, which can counteract the pathological processes in neurodegeneration. explorationpub.com While specific studies focusing solely on the neuroprotective effects of this compound are not detailed, the known anti-inflammatory and antioxidant capabilities of the cembranoid class suggest a potential role in protecting neuronal cells from damage. explorationpub.comresearchgate.net

Research on Antifouling Potential

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a major issue in marine industries. researchgate.net Natural compounds from marine organisms are being investigated as environmentally friendly alternatives to toxic antifouling agents. sciepublish.com Cembranoid diterpenes from Sarcophyton species have demonstrated significant antifouling activity. researchgate.netsci-hub.se

Research has shown that some cembranoids can inhibit the larval settlement of fouling organisms like the barnacle Balanus amphitrite. researchgate.netsci-hub.se For instance, certain compounds have exhibited potent antifouling activity with EC50 values in the micromolar range, indicating their potential as promising antifouling agents. sci-hub.se

Inhibition of Marine Biofouling Organism Settlement (e.g., Balanus amphitrite larvae)

This compound has demonstrated notable activity in preventing the settlement of marine biofouling organisms. Biofouling, the accumulation of microorganisms, plants, algae, and animals on submerged structures, is a significant issue for maritime industries, increasing fuel consumption and maintenance costs. nio.res.in The acorn barnacle, Balanus amphitrite (also known as Amphibalanus amphitrite), is a major contributor to this problem and is often used as a model organism in antifouling research. mdpi.complazi.orgexoticsguide.orgfrontiersin.org

Studies have shown that natural products from marine organisms, such as soft corals of the genus Sarcophyton, can deter the settlement of barnacle larvae. researchgate.net Research into the antifouling properties of compounds like this compound is driven by the need for effective, non-toxic alternatives to traditional antifouling agents.

Implications for Environmentally Benign Antifouling Agents

The quest for environmentally friendly antifouling solutions is a critical area of marine biotechnology. materialsopenresearch.org Traditional antifouling paints often contain biocides that can harm non-target marine life. sciepublish.comnih.gov Compounds derived from natural sources, like this compound, are being investigated as potentially less harmful alternatives. materialsopenresearch.org The development of such agents could lead to more sustainable practices in the shipping and marine infrastructure industries. sciepublish.com

Research on Enzyme Inhibitory Activities

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies relevant to Metabolic Regulation

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. nih.govfrontiersin.org As such, it has become a significant target for the development of therapeutics for metabolic disorders like type 2 diabetes and obesity. juniperpublishers.commdpi.comnih.gov Inhibition of PTP1B can enhance insulin sensitivity and promote glucose uptake. juniperpublishers.com Research has indicated that some cembranoid diterpenes, the class of compounds to which this compound belongs, exhibit inhibitory activity against PTP1B. preprints.orgresearchgate.netcnjournals.comnih.gov This suggests a potential role for this compound and related compounds in the regulation of metabolic processes. plos.org

Other Enzyme Targets and their Functional Modulations (e.g., Cholinesterase, Phosphofructokinase)

Investigations have also explored the effect of this compound and related compounds on other enzymes. For instance, some studies have reported inhibitory effects on cholinesterase, an enzyme critical for nerve function. researchgate.netzenodo.orgnih.govalzheimerswa.org.au Additionally, research into the regulation of phosphofructokinase (PFK), a key enzyme in glycolysis, has been a focus. ditki.comresearchgate.net While direct studies on this compound's effect on PFK are not extensively detailed in the provided context, the broader class of natural products is often screened for such activities. york.ac.uknih.gov

Research on Insecticidal Properties

Larvicidal and Adulticidal Efficacy in Pest Models (e.g., Culex pipiens larvae, Musca domestica adults)

This compound has been investigated for its insecticidal properties, showing potential for controlling pest populations. Studies have examined its effectiveness against the larvae of the common house mosquito, Culex pipiens, and the adult housefly, Musca domestica. research-solution.comresearchgate.neteuropa.euekb.egnih.gov Research in this area often involves evaluating the larvicidal and adulticidal activity of various compounds. indexcopernicus.comnih.govresearchgate.netnih.govscielo.brunair.ac.idresearchgate.netsemanticscholar.orgmdpi.com The findings from these studies could contribute to the development of new, naturally derived insecticides.

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Target Organism/Enzyme | Observed Effect |

|---|---|---|

| Antifouling | Balanus amphitrite larvae | Inhibition of settlement |

| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition |

| Enzyme Inhibition | Cholinesterase | Inhibition researchgate.netzenodo.orgnih.gov |

| Insecticidal | Culex pipiens larvae | Larvicidal activity research-solution.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine (B1216132) |

| Insulin |

Molecular Basis of Insecticidal Action

Research into the specific molecular basis of the insecticidal action of this compound is limited in the currently available scientific literature. While compounds isolated from the soft coral genus Sarcophyton have demonstrated insecticidal properties, the precise molecular targets and mechanisms of action for this compound have not been extensively elucidated.

General mechanisms of insecticidal action for natural compounds often involve the disruption of the insect's nervous system or metabolic processes. A primary target for many insecticides is the enzyme acetylcholinesterase (AChE). chemistry-chemists.compensoft.netnih.gov Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. chemistry-chemists.comnih.gov

Another common target for insecticides is the γ-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter receptor in the insect central nervous system. mdpi.com Compounds that block the GABA receptor can lead to hyperexcitation and convulsions. cornell.edu Additionally, some natural compounds exert their insecticidal effects by interfering with octopamine (B1677172) receptors, which are unique to invertebrates and play a role in various physiological processes. mdpi.com

A study on the related marine compounds, sarcotrocheliol and cholesterol, from Sarcophyton trocheliophorum, investigated their insecticidal activity and potential mechanisms through molecular docking studies. researchgate.netnih.gov This research explored the binding affinity of these compounds to acetylcholinesterase (PDB ID: 1ACJ), among other protein targets. researchgate.netnih.gov However, this study did not include this compound.

While the insecticidal potential of compounds from Sarcophyton is recognized, further research is required to determine the specific molecular interactions of this compound. Future studies involving enzymatic assays with insect-derived acetylcholinesterase, GABA receptors, or other potential targets, as well as molecular docking simulations specifically with this compound, would be necessary to fully understand its insecticidal mechanism at the molecular level. Without such dedicated research, a detailed account of its molecular basis of action remains unavailable.

Structure Activity Relationship Sar and Mechanistic Studies

Elucidation of Specific Structural Features Critical for Observed Biological Potency and Selectivity

The biological activity of Sarcophytol B and its cembranoid analogues is intrinsically linked to specific structural characteristics. The arrangement and nature of functional groups, the configuration of double bonds, and the stereochemistry of chiral centers are all determining factors in their potency and selectivity.

Key structural features that have been identified as critical include:

Hydroxyl Groups: The number and position of hydroxyl groups on the cembrane (B156948) skeleton are significant. Sarcophytol A and this compound, which differ in their number of hydroxyl groups, both demonstrate inhibitory effects on tumor promotion, indicating that this functional group is a key contributor to their bioactivity.

Double Bond Configuration: The geometry of the double bonds within the 14-membered ring influences biological effects. For instance, in certain isopropenyl cembranoids, the Z-configuration of the conjugated olefinic bond at the Δ³ position was found to be crucial for cytoprotective activity. mdpi.com In other analogues, nuclear Overhauser effect (NOE) analysis has been used to confirm that all-E configurations of double bonds are present in active compounds. acs.org

Stereochemistry: The absolute configuration of chiral centers plays a pivotal role in determining cytotoxicity. A preliminary SAR analysis of furanocembranoids revealed that the S-configuration at the H-2 position led to a decrease in cytotoxicity against several cell lines. mdpi.com Likewise, the stereochemistry at C-3 in geometrical isomers of Sarcophytol A and B has been noted as important for their function as potent anti-tumor promoters. acs.org

Functional Moieties: The presence of specific ring structures, such as α,β-unsaturated butanolide groups, furan (B31954) rings, or epoxide moieties, significantly impacts activity. nih.govnih.gov For example, the presence of an α,β-unsaturated methyl ester was identified in the structure of the active Sarcophytonolide B. nih.gov Modifications like the introduction of an acetoxy group can also alter the biological profile of these compounds. nih.gov

Comparative Biological Activity Analysis of this compound and its Naturally Occurring or Synthetically Derived Analogues

Studies comparing this compound to its analogues have provided valuable insights into how structural variations affect biological outcomes. This compound, isolated from soft corals like Sarcophyton glaucum and S. infundibuliforme, has been primarily investigated for its anti-tumor-promoting effects. nih.govresearchgate.net

Direct comparisons have shown that both Sarcophytol A and this compound effectively inhibit tumor promotion induced by teleocidin in mouse skin carcinogenesis models. This highlights a shared potent bioactivity despite structural differences in hydroxylation. Other related cembranoids have demonstrated a wide spectrum of activities, including cytotoxicity against various cancer cell lines, anti-inflammatory effects, and enzyme inhibition. For instance, Sarcophyolide B, a cembranoid isolated from Sarcophyton elegans, exhibited potent inhibition against A2780 human ovarian tumor cells. nih.gov In another study, certain cembranoids showed moderate cytotoxic activity against lung (A549) and liver (HepG2) cancer cell lines, with IC₅₀ values ranging from 43.6 to 98.6 μM.

Some analogues exhibit different primary activities. For example, while many sarcophytols show anti-tumor effects, other derivatives have demonstrated significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research. acs.org

| Compound Name | Biological Activity | Source/Reference |

|---|---|---|

| This compound | Inhibition of tumor promotion | nih.gov |

| Sarcophytol A | Inhibition of tumor promotion | nih.gov |

| Sarcophyolide B | Potent inhibition against A2780 human ovarian tumor cells | nih.gov |

| Sarcoehrenbergilids | Moderate cytotoxicity against A549 and HepG2 cells | |

| Xishaglaucumin B | Inhibitory activity against PTP1B | |

| Sarcophytonolide N | Significant inhibitory activity against PTP1B (IC50 = 5.95 μM) |

Computational Approaches in SAR Analysis and Molecular Modeling (e.g., Molecular Docking, DFT analyses)

Computational chemistry has become an essential tool for understanding the structure-activity relationships of cembranoids like this compound. Methods such as Density Functional Theory (DFT) and molecular docking provide insights that are difficult to obtain through experimental means alone.

DFT calculations have been employed to analyze the conformational stabilities of the large and flexible 14-membered rings characteristic of cembranoids. This is crucial as the three-dimensional shape of the molecule is a key determinant of its interaction with biological targets. Furthermore, time-dependent DFT (TDDFT) has been utilized in combination with spectroscopic data to determine the absolute configurations of newly isolated cembranoids, which is vital for understanding stereochemistry-dependent activity. Quantum mechanical calculations are also used to establish and confirm the structures of these complex molecules.

Molecular docking studies have been instrumental in probing the mode of action for the anti-tumor activity of this compound's analogues. For example, to investigate the anti-proliferative effects of cembranoids on the A549 lung cancer cell line, molecular docking was used to examine their binding interactions with the epidermal growth factor receptor (EGFR). These studies help to build hypotheses that link observed cytotoxicity to the inhibition of specific molecular targets like the EGFR kinase domain. By simulating how these molecules fit into the ATP binding site of EGFR, researchers can predict their inhibitory potential and rationalize the observed biological data. nih.govdovepress.comaaup.edu

Detailed Characterization of Molecular Targets and Binding Interactions for this compound and its Potent Derivatives

Research into the molecular mechanisms of this compound and related cembranoids has identified several key protein targets. The characterization of these interactions provides a foundation for understanding their therapeutic potential.

Epidermal Growth Factor Receptor (EGFR): EGFR is a primary target for the anti-proliferative activity of several cembranoid diterpenes. bio-rad.comebi.ac.uk Molecular docking studies have suggested that these compounds can bind to the ATP binding site within the EGFR kinase domain. This binding is thought to inhibit the receptor's tyrosine kinase activity, a critical step in signaling pathways that lead to cell proliferation, differentiation, and survival. The inhibition of aberrant EGFR signaling is a well-established strategy in cancer therapy, and the interaction of sarcophytol derivatives with this receptor provides a clear mechanism for their observed anti-tumor effects.

Protein Tyrosine Phosphatase 1B (PTP1B): Several cembranoid analogues have been identified as inhibitors of PTP1B. acs.orgbiorxiv.org This enzyme is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. The interaction of cembranoids with PTP1B occurs at its active site or allosteric sites, preventing it from dephosphorylating its substrates and thereby enhancing insulin signaling. biorxiv.orgnih.gov For example, compounds have shown moderate PTP1B inhibition with IC₅₀ values as low as 11.26 μM. acs.org

HIV-1 Protease: In the search for novel antiviral agents, the HIV-1 protease has been explored as a target for some cembranoid derivatives. Docking studies of compounds like Sarcophytol M into the active site of HIV-1 protease have revealed potential binding modes. These interactions are often characterized by hydrogen bonds with key amino acid residues in the enzyme's active site and are influenced by the hydrophobic nature of the binding pocket. This suggests a potential, though less explored, avenue for the application of cembranoids as antiviral leads.

Future Research Directions and Translational Perspectives

Development of Advanced Methodologies for Efficient Isolation and High-Throughput Characterization

The sustainable supply of Sarcophytol B and other bioactive marine compounds remains a significant bottleneck for extensive research and development. Future efforts will concentrate on developing more efficient and scalable methods for its isolation. Traditional extraction and purification techniques are often laborious and yield low quantities of the desired compound. Advanced chromatographic techniques, coupled with hyphenated systems like liquid chromatography-mass spectrometry (LC-MS), are crucial for rapid and efficient purification.

Furthermore, the implementation of high-throughput characterization methods is essential. Techniques such as mass spectrometry (MS) are well-suited for the rapid analysis of natural product extracts. researchgate.net The development of open-access databases and social molecular networking platforms, like the Global Natural Products Social Molecular Networking (GNPS), will facilitate the sharing and curation of MS/MS data, accelerating the identification of this compound and its derivatives in complex mixtures. researchgate.net

Comprehensive In-depth Mechanistic Investigations of this compound's Diverse Biological Activities

While this compound has demonstrated a range of biological effects, including anti-tumor and anti-inflammatory properties, a deep understanding of its mechanisms of action is still largely in its infancy. Future research must delve into the specific molecular targets and signaling pathways modulated by this compound. For instance, its anti-tumor activity requires investigation into its effects on cell cycle progression, apoptosis, and angiogenesis in various cancer cell lines. researchgate.net Similarly, its anti-inflammatory effects warrant a detailed examination of its influence on key inflammatory mediators and pathways. A thorough understanding of these mechanisms is critical for identifying its most promising therapeutic applications and for the rational design of more potent and selective analogues.

Strategies for Biosynthetic Pathway Elucidation and Chemoenzymatic Synthesis

Unraveling the biosynthetic pathway of this compound is a key step towards ensuring a sustainable supply. Identifying the genes and enzymes responsible for its synthesis in Sarcophyton species will open the door to metabolic engineering and heterologous expression in microbial hosts, offering a potentially scalable and environmentally friendly production platform.

Chemoenzymatic synthesis represents another promising avenue. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, potentially leading to more efficient and stereoselective routes to this compound and its analogues. researchgate.net An ingenious chemoenzymatic synthesis of this compound and its analogues has already been reported and has garnered significant attention, highlighting the potential of this strategy. researchgate.net

Exploration of New Sarcophyton Species and Undiscovered Chemotypes for Novel Bioactive Compounds

The genus Sarcophyton is a rich source of chemical diversity, with over 50 identified species. dntb.gov.ua However, recent molecular phylogenetic analyses have revealed that what was once considered a single species, Sarcophyton glaucum, is actually a complex of at least seven genetically distinct species. researchgate.net This cryptic speciation likely accounts for the wide variation in the chemical profiles observed from different collections of S. glaucum.

Future research should focus on the systematic exploration of different Sarcophyton species and their various chemotypes. researchgate.net This will likely lead to the discovery of new this compound-related compounds and other novel bioactive molecules. researchgate.netresearchgate.net The relationship between the genetic diversity of the soft coral and its chemical profile is a critical area of investigation that could guide the targeted discovery of new natural products. researchgate.net The symbiotic fungi associated with Sarcophyton species also represent a vast and largely untapped source of novel bioactive compounds. dntb.gov.ua

Design and Synthesis of Novel this compound Analogues with Enhanced Bioactivity and Specificity

The chemical structure of this compound provides a valuable scaffold for the design and synthesis of novel analogues with improved therapeutic properties. By modifying specific functional groups, medicinal chemists can aim to enhance its potency, selectivity, and pharmacokinetic profile. For example, structure-activity relationship (SAR) studies can identify the key structural features responsible for its biological activities, guiding the design of more effective compounds. The synthesis of these analogues will not only provide tools for further mechanistic studies but also has the potential to yield new drug candidates with superior efficacy and reduced side effects.

Strategic Development of this compound-Derived Compounds as Pre-clinical Lead Candidates in Targeted Therapeutic Areas

The ultimate goal of this compound research is its translation into clinical applications. Based on its known biological activities, several therapeutic areas present promising opportunities for the development of this compound-derived compounds as pre-clinical lead candidates.

| Therapeutic Area | Rationale for this compound Development |

| Oncology | Demonstrated anti-tumor promoting activity. researchgate.net Potential for development as a cytotoxic or chemopreventive agent. |

| Inflammation | Known anti-inflammatory properties. Potential for treating chronic inflammatory diseases. |

| Antimicrobial Resistance | Marine natural products are a rich source of novel antimicrobial agents. researchgate.net Exploration of this compound and its analogues for antibacterial and antifungal activity is warranted. |

Strategic development in these areas will require a multidisciplinary approach, involving medicinal chemistry, pharmacology, and toxicology. Rigorous pre-clinical evaluation of promising analogues will be necessary to assess their efficacy and safety profiles, paving the way for potential clinical trials. The journey from a marine natural product to a clinically approved drug is long and challenging, but the unique chemical structure and promising bioactivities of this compound make it a compelling candidate for future drug discovery and development efforts.

常见问题

Q. What strategies are used to optimize in vivo delivery of this compound given its poor aqueous solubility?

- Formulation Approaches :

- Nanoparticle Encapsulation : Use PLGA or liposomes to enhance bioavailability.

- Prodrug Design : Synthesize phosphate esters for improved solubility.

- Pharmacokinetic Testing : Monitor plasma concentrations via LC-MS/MS in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。